2,4,5-Trifluoropyrimidine
CAS No.: 17573-79-4
Cat. No.: VC21069197
Molecular Formula: C4HF3N2
Molecular Weight: 134.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17573-79-4 |
---|---|
Molecular Formula | C4HF3N2 |
Molecular Weight | 134.06 g/mol |
IUPAC Name | 2,4,5-trifluoropyrimidine |
Standard InChI | InChI=1S/C4HF3N2/c5-2-1-8-4(7)9-3(2)6/h1H |
Standard InChI Key | LYBDHGMSPQBSNW-UHFFFAOYSA-N |
SMILES | C1=C(C(=NC(=N1)F)F)F |
Canonical SMILES | C1=C(C(=NC(=N1)F)F)F |
Introduction
Chemical Structure and Basic Properties
2,4,5-Trifluoropyrimidine is a heterocyclic organic compound belonging to the pyrimidine class with three fluorine atoms attached at positions 2, 4, and 5 of the pyrimidine ring. The pyrimidine core consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3, following standard pyrimidine numbering convention.
Structural Characteristics
The structure can be represented using the SMILES notation as C1(F)=NC=C(F)C(F)=N1, similar to the chlorinated analog which has a SMILES notation of C1(Cl)=NC=C(Cl)C(Cl)=N1 . The electronic properties of 2,4,5-Trifluoropyrimidine differ markedly from its chlorinated counterpart due to fluorine's higher electronegativity and smaller atomic radius.
Physicochemical Properties
While specific data for 2,4,5-Trifluoropyrimidine is limited in the available literature, its properties can be inferred by comparison with related fluorinated pyrimidines and its chlorinated analog. The predicted properties would likely include:
The C-F bond's unique properties contribute to several characteristics of fluorinated compounds in general:
-
Enhanced metabolic stability compared to hydrogen or chlorine substituents
-
Increased lipophilicity which affects membrane permeability
-
Altered hydrogen bonding capabilities compared to hydrogen-substituted analogs
-
Higher electronegativity inducing stronger dipole moments
Reactivity and Chemical Properties
General Reactivity Patterns
The reactivity of 2,4,5-Trifluoropyrimidine would be heavily influenced by the electron-withdrawing properties of the fluorine atoms, making the pyrimidine ring highly electron-deficient. This electronic property would lead to:
-
Enhanced susceptibility to nucleophilic aromatic substitution reactions
-
Decreased basicity of the ring nitrogen atoms compared to unfluorinated pyrimidines
-
Potentially higher stability toward oxidative conditions
-
Different coordination properties with transition metals
Nucleophilic Substitution Reactions
The nucleophilic substitution of fluorine atoms in fluorinated heteroaromatics follows a pattern that would likely apply to 2,4,5-Trifluoropyrimidine. The positions most susceptible to nucleophilic attack would be positions 4 and 2, with position 5 being less reactive. This reactivity pattern would make 2,4,5-Trifluoropyrimidine a valuable building block for the synthesis of various 2,4,5-trisubstituted pyrimidines, similar to how 2,4,5-Trichloropyrimidine serves as a precursor for numerous bioactive molecules.
Research on related pyrimidine compounds shows that selective substitution can lead to compounds with significant biological activity. For example, the research on 2,4,5-trisubstituted pyrimidines demonstrates how structural modifications at these positions can lead to potent inhibitors of plasmodial kinases such as PfGSK3 and PfPK6 .
Applications in Medicinal Chemistry and Other Fields
Structure-Activity Relationship Insights
The activity data from related compounds provides insights into how 2,4,5-Trifluoropyrimidine derivatives might behave in biological systems:
Compound Modification | Effect on PfGSK3 Inhibition (IC₅₀, nM) | Effect on PfPK6 Inhibition (IC₅₀, nM) |
---|---|---|
5-CH₃ substitution | 710 ± 97 | 45 ± 2 |
5-F substitution | 456 ± 43 | 66 ± 2 |
5-Cl substitution | 174 ± 16 | 19 ± 3 |
5-Br substitution | 165 ± 18 | 57 ± 2 |
This data from related 5-substituted pyrimidine analogs suggests that halogen substitution at position 5 significantly enhances biological activity against these kinase targets, with chloro and bromo substituents showing particularly potent effects. This indicates that selective substitution of one or more fluorine atoms in 2,4,5-Trifluoropyrimidine could potentially lead to compounds with tailored biological activities.
Comparative Analysis with Similar Compounds
Comparison with Chlorinated Analogs
2,4,5-Trifluoropyrimidine differs from its chlorinated counterpart in several key aspects:
-
Bond strength: C-F bonds (about 485 kJ/mol) are significantly stronger than C-Cl bonds (about 330 kJ/mol), making fluorinated compounds generally more stable toward certain types of chemical degradation
-
Size: Fluorine's smaller atomic radius compared to chlorine results in different steric properties
-
Electronegativity: Fluorine's higher electronegativity creates stronger dipoles and influences electronic distribution
-
Lipophilicity: While both halogens enhance lipophilicity, they do so to different degrees and through different mechanisms
-
Metabolic stability: Fluorinated compounds often exhibit enhanced resistance to metabolic degradation
Structural Variations and Their Effects
Research on 2,4,5-trisubstituted pyrimidines has demonstrated how structural modifications affect biological activity. For example, when examining kinase inhibition potential:
-
Position 4 substitutions: Variations at this position significantly impact selectivity between different kinases. Thiophene substituents showed an IC₅₀ of 236 nM against PfPK6, while benzothiophene demonstrated broader activity against both PfPK6 and PfGSK3 .
-
Position 5 modifications: Small substituents at position 5, particularly halogens, dramatically enhanced potency. The chloro-substituted analog was the most potent PfPK6 inhibitor with an IC₅₀ of 19 nM .
-
Position 2 substitutions: This position is often used to fine-tune selectivity profiles and pharmacokinetic properties.
This structure-activity relationship data suggests that 2,4,5-Trifluoropyrimidine could serve as an excellent scaffold for developing compounds with tailored biological properties through selective substitution of one or more fluorine atoms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume